

NMR Characterization of 3-Amino-4-methoxy-4-oxobutanoic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 3-Amino-4-methoxy-4-oxobutanoic acid

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This guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) characteristics of **3-Amino-4-methoxy-4-oxobutanoic acid**, a derivative of the amino acid aspartic acid. The data presented here serves as a valuable resource for the identification and characterization of this compound in various research and development settings. For comparative purposes, the NMR data of the parent compound, L-Aspartic acid, is also presented.

Structural Comparison

3-Amino-4-methoxy-4-oxobutanoic acid is structurally analogous to L-Aspartic acid, with the key difference being the methylation of the alpha-carboxyl group to form a methyl ester. This structural modification significantly influences the electronic environment of the neighboring protons and carbons, leading to predictable changes in their respective NMR chemical shifts.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **3-Amino-4-methoxy-4-oxobutanoic acid** in comparison to experimentally determined values for L-Aspartic acid. The data for L-Aspartic acid is sourced from the Biological Magnetic Resonance Bank (BMRB).^[1] The predicted values for **3-Amino-4-methoxy-4-oxobutanoic acid** are based on the known effects of esterification on amino acid spectra.

Table 1: ^1H NMR Data (Predicted for **3-Amino-4-methoxy-4-oxobutanoic acid** vs. Experimental for L-Aspartic acid)

Proton	3-Amino-4-methoxy-4-oxobutanoic acid (Predicted)	L-Aspartic acid (Experimental) [1]
H α	~ 3.9 - 4.1 ppm (dd)	3.889 ppm
H β	~ 2.8 - 3.0 ppm (m)	2.786 ppm, 2.703 ppm
-OCH ₃	~ 3.7 ppm (s)	N/A

Table 2: ^{13}C NMR Data (Predicted for **3-Amino-4-methoxy-4-oxobutanoic acid** vs. Experimental for L-Aspartic acid)

Carbon	3-Amino-4-methoxy-4-oxobutanoic acid (Predicted)	L-Aspartic acid (Experimental) [1]
C α	~ 52 - 54 ppm	54.91 ppm
C β	~ 38 - 40 ppm	39.25 ppm
C=O (Ester)	~ 170 - 172 ppm	N/A
C=O (Acid)	~ 175 - 177 ppm	177 ppm, 180.3 ppm
-OCH ₃	~ 51 - 53 ppm	N/A

Experimental Protocols

The following provides a generalized methodology for the acquisition of ^1H and ^{13}C NMR spectra for compounds such as **3-Amino-4-methoxy-4-oxobutanoic acid**.

Sample Preparation

- Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on the solubility of the compound and the desired experimental conditions. For amino acids and their derivatives, D₂O is a common choice.

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to provide a reference peak at 0 ppm.
- Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- ¹H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
 - Spectral Width: Set a spectral width of approximately 12-16 ppm.
 - Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: Use a relaxation delay of 1-5 seconds.
- ¹³C NMR:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is commonly employed to simplify the spectrum and enhance sensitivity.
 - Spectral Width: Set a spectral width of approximately 200-240 ppm.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is typical.

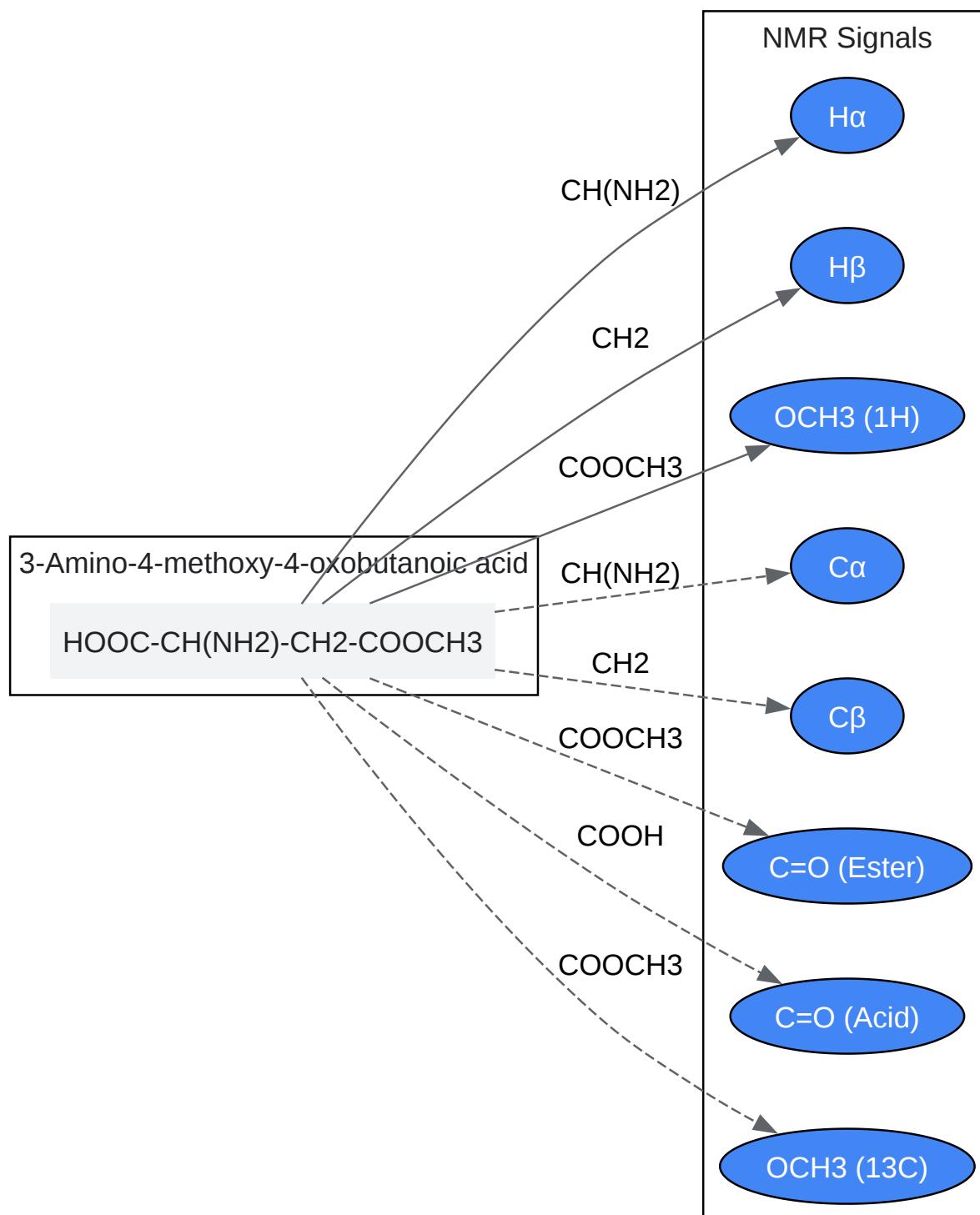
Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
- Phase Correction: Manually or automatically correct the phase of the spectrum.

- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the internal standard at 0 ppm.
- Integration and Peak Picking: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons and identify the chemical shifts of all peaks in both ^1H and ^{13}C spectra.

Visualizing Structural-Spectral Correlations

The following diagram illustrates the logical relationship between the different chemical groups in **3-Amino-4-methoxy-4-oxobutanoic acid** and their expected NMR signals.

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Caption: Correlation of chemical structure to NMR signals.

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References

- 1. bmse000875 L-Aspartic Acid at BMRB [bmrbb.io]
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